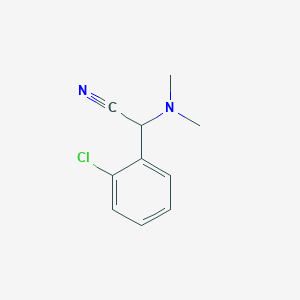

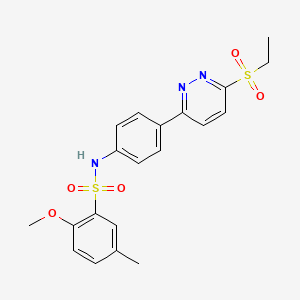

![molecular formula C14H21N3O3 B2522004 2-(二甲氨基)-4-[4-(二甲氨基)苯胺基]-4-氧代丁酸 CAS No. 1026765-70-7](/img/structure/B2522004.png)

2-(二甲氨基)-4-[4-(二甲氨基)苯胺基]-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the use of IR, (1)H NMR, and single crystal X-ray diffraction studies to confirm the structure of the synthesized compound . Similarly, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate includes steps such as conversion with N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis with hydrochloric acid in methanol . These methods could potentially be adapted for the synthesis of 2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various analytical techniques. The paper on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reports the use of vibrational wavenumbers computed using HF and DFT methods, which are assigned with the help of potential energy distribution analysis . The molecular structure is further confirmed by single crystal X-ray diffraction studies, which provide geometrical parameters that are in agreement with the calculated values .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can provide insights into the reactivity of the compound of interest. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid involves intermediate formation and subsequent reactions with hydrazines to yield pyrazolone derivatives . This suggests that the compound may also undergo similar reactions with nucleophiles such as hydrazines.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various techniques. The first hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid are reported, indicating the presence of charge transfer within the molecule . The stability of the molecule is analyzed using NBO analysis, which shows hyper-conjugative interactions and charge delocalization . The molecular electrostatic potential map is also performed by the DFT method, which can be indicative of the reactive sites of the molecule .

科学研究应用

烯胺酮阴离子的合成和转化

烯胺酮阴离子的生成和原位酰化提供了一种合成多种化合物的便捷方法。例如,当2-[(二甲氨基)亚甲基]-3-氧代丁酸酯在RCOCl存在下与LiN(SiMe3)2反应时,会导致C-酰化。此方法促进了3-羧乙氧基-4-吡喃酮和相应的吡啶酮的合成,为创建一系列化学显着化合物提供了一种多功能方法,其产率根据R基团而变化(McCombie等,1991).

吡喃衍生物的改进合成

涉及乙基2-(二甲氨基)亚甲基-3-氧代丁酸酯和草酸二乙酯的改进合成方法展示了草酸二乙基4-氧代-4H-吡喃-2,5-二甲酸二乙酯的形成。此过程产生了重要的衍生物,证明了该化合物在高效合成复杂结构中的效用(Obydennov等,2013).

血清素受体阻滞剂的多态性

对4-(1-(2-(3-甲氧基苯乙基)苯氧基)-3-(二甲氨基)丙烷-2-氧基)-4-氧代丁酸(血清素受体阻滞剂)的多态性进行的研究揭示了结晶行为的见解。此类研究对于理解药物化合物的材料科学方面至关重要,影响其配方和功效(Nakata等,2009).

β-淀粉样蛋白的荧光探针开发

利用2-(二甲氨基)-4-[4-(二甲氨基)苯胺基]-4-氧代丁酸衍生物合成β-淀粉样蛋白的荧光探针证明了该化合物在开发阿尔茨海默病诊断工具中的应用。这强调了其在生物医学研究中的潜力,尤其是在创建用于疾病检测的灵敏且特异性标记方面(Fa等,2015).

化学结构和光学性质

源自2-(二甲氨基)-4-苯胺基的不对称花菁的晶体结构和光谱分析的研究进一步强调了该化合物在材料科学中的重要性。此类研究有助于理解分子相互作用和设计具有特定光学性质的新型材料(Silva等,2007).

属性

IUPAC Name |

2-(dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-16(2)11-7-5-10(6-8-11)15-13(18)9-12(14(19)20)17(3)4/h5-8,12H,9H2,1-4H3,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHYVOMXGCIDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)